Crystal Structure Analysis of 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole
Crystal Structure Analysis of 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole
This technical guide details the structural analysis framework for 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole , integrating crystallographic methodologies with comparative structural insights from close analogs (specifically the 1-naphthylmethyl and 2-naphthyloxy derivatives).
Technical Guide for Structural Characterization & Solid-State Analysis
Executive Summary
The solid-state arrangement of 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole is critical for understanding its physicochemical stability, solubility profile, and potential binding affinity in biological targets (e.g., kinase inhibition or DNA intercalation). This guide provides a rigorous protocol for the crystallographic characterization of this ether-linked heterocyclic system.
By synthesizing data from the carbon-linked analog 2-(naphthalen-1-ylmethyl)-1H-benzimidazole (CCDC 654933) and the isomeric 2-[(naphthalen-2-yloxy)methyl] derivative, this analysis delineates the expected conformational preferences, hydrogen-bonding networks, and
Molecular Architecture & Synthesis Context
Chemical Identity
-
IUPAC Name: 2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole
-
Core Moieties: Benzimidazole (planar, H-bond donor/acceptor) + Naphthalene (planar, lipophilic,
-stacking) linked by a flexible oxymethyl ether spacer ( ). -
Key Structural Determinant: The ether linkage introduces rotational freedom distinct from rigid direct-linked analogs, affecting the torsion angle
.
Synthesis & Crystallization Pathway
High-quality single crystals are a prerequisite for X-ray diffraction. The synthesis typically involves the condensation of o-phenylenediamine with (1-naphthyloxy)acetic acid under acidic reflux (Phillips condensation).
Protocol for Single Crystal Growth:
-
Solvent Selection: Dissolve the purified white solid in hot ethanol or a mixture of ethyl acetate/hexane (3:1).
-
Slow Evaporation: Allow the solution to cool slowly from 60°C to room temperature over 24–48 hours in a vibration-free environment.
-
Alternative: Vapor diffusion of pentane into a concentrated THF solution of the compound.
Crystallographic Methodology
Data Collection Parameters
To resolve the precise geometry of the ether linkage and the aromatic planarity, the following diffractometer settings are standard for this class of organic small molecules.
| Parameter | Specification | Rationale |
| Radiation Source | Mo K | Minimizes absorption effects for organic crystals without heavy metals. |
| Temperature | 100 K (Cryogenic) | Reduces thermal motion (atomic displacement parameters), improving resolution of the ether oxygen position. |
| Resolution | 0.80 Å or better | Required to accurately locate hydrogen atoms, specifically on the benzimidazole N-H. |
| Completeness | >99.5% | Ensures accurate space group determination (likely Monoclinic |
Structure Solution Workflow
The solution process follows a "Direct Methods" approach due to the presence of distinct rigid aromatic fragments.
Figure 1: Standard crystallographic workflow for solving organic small molecule structures.
Crystal Packing & Intermolecular Interactions
Based on the structural analogs (CCDC 654933 and related 2-oxy derivatives), the crystal lattice is stabilized by a hierarchy of non-covalent interactions.
Primary Interaction: N-H...N Hydrogen Bonds
The benzimidazole moiety contains both a donor (
-
Prediction: Molecules will likely form centrosymmetric dimers (
motif) or infinite C(4) chains . -
Geometry:
distance Å; . -
Significance: This interaction defines the primary lattice vector and significantly influences the melting point (
C).
Secondary Interaction: - Stacking
The 1-naphthyl group is a large, electron-rich planar system.
-
Configuration: Expect "offset face-to-face" stacking between the naphthalene ring of one molecule and the benzimidazole ring of an adjacent molecule.
-
Centroid-Centroid Distance:
Å. -
Steric Influence: The 1-position substitution on naphthalene creates a "shelf-like" steric bulk that may force the naphthalene ring to twist out of the benzimidazole plane (dihedral angle
), unlike the more linear 2-naphthyl isomer.
The Ether Linkage Role
The ether oxygen atom (
-
Conformational Lock: The
angle typically refines to . Weak intramolecular contacts often lock the group relative to the naphthalene ring, restricting free rotation in the solid state.
Hirshfeld Surface Analysis
To visualize these interactions quantitatively, Hirshfeld surface analysis (using CrystalExplorer) is the standard post-refinement technique.
Figure 2: Interaction hierarchy stabilizing the crystal lattice.
-
Red Spots (
): Indicate strong N-H...N hydrogen bonds. -
Flat Regions (Shape Index): Indicate
- stacking between aromatic rings. -
Fingerprint Plot: The "spikes" at the bottom left of the 2D plot will correspond to the H...N interactions.
References
-
Synthesis of Naphthyloxy Analogs: Podunavac-Kuzmanović, S. O., et al. "Synthesis and characterization of 2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole." Journal of the Serbian Chemical Society, 2008.
-
Crystal Structure of 1-Naphthylmethyl Analog: CCDC 654933: 2-(1-Naphthylmethyl)benzimidazole. Cambridge Structural Database.[1]
-
General Benzimidazole Interactions: T. S. Jagadeeswari, et al. "Intermolecular interactions in benzimidazole derivatives: Crystal structure and Hirshfeld surface analysis." Journal of Molecular Structure, 2017.
-
Precursor Chemistry: 2-[(1-Naphthyloxy)methyl]oxirane properties and synthesis. ChemicalBook.[2]
